molecular formula C19H22N2O3 B5522459 3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide

3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide

Cat. No.: B5522459
M. Wt: 326.4 g/mol
InChI Key: YMPMYLUMKQAVMS-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel benzenesulfonamide derivatives, including structures related to 3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide, has been explored for their potential biological activities. Some of these synthesized compounds demonstrated excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the compound's potential in cancer research and treatment strategies (Fahim & Shalaby, 2019).

Antioxidant Activities

Research into the antioxidant properties of novel indane-amide substituted derivatives shows that compounds structurally related to this compound can exhibit promising antioxidant activities. This suggests potential applications in neuroprotective strategies against diseases like Alzheimer's or in the development of new anti-inflammatory drugs (Mohamed & El-Sayed, 2019).

Precursors for Pyrimidine Derivatives

The compound's utility has been demonstrated in the synthesis of pyrimidine-4(3H)-ones, where it serves as a precursor. This synthetic pathway offers a novel approach to accessing structurally diverse pyrimidine derivatives, which are of interest in pharmaceutical development due to their wide range of biological activities (Sokolenko et al., 2017).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, related to the compound of interest, can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This property could be exploited in the development of novel materials for the selective transfer of such compounds from aqueous solutions to organic media, offering potential applications in environmental science and analytical chemistry (Sawada et al., 2000).

Lower Critical Solution Temperature (LCST) Behavior

Investigations into the microwave-assisted synthesis of poly{N-3-(dimethylamino)propylacrylamide} reveal that the resulting homopolymers exhibit LCST behavior in water. This temperature-responsive property is significant for developing smart materials for various applications, including drug delivery systems and responsive coatings (Schmitz & Ritter, 2007).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)16-9-7-15(8-10-16)20-19(22)12-6-14-5-11-17(23-3)18(13-14)24-4/h5-13H,1-4H3,(H,20,22)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPMYLUMKQAVMS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.